(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile typically involves the condensation of a benzofuran derivative with an appropriate nitrile compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetonitrile
- (2Z)-2-(7-methyl-2-benzofuran-1-ylidene)acetonitrile
Uniqueness
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is unique due to the presence of the 7-methyl group and the specific configuration of the benzofuran ring. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7NO2 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-3-2-4-8-10(7)9(5-6-12)14-11(8)13/h2-5H,1H3/b9-5- |
InChI Key |
WKJVYRMPRCBIFU-UITAMQMPSA-N |
Isomeric SMILES |
CC1=C\2C(=CC=C1)C(=O)O/C2=C\C#N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC2=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.